NAN-190 hydrobromide

Description

RN from Toxlit

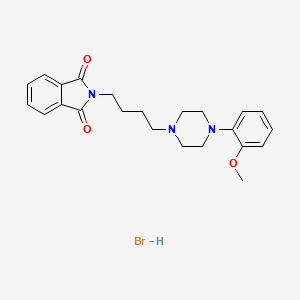

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRUEPFPTQYHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042588 | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115338-32-4 | |

| Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115338-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAN-190 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NAN-190 Hydrobromide on 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a classical pharmacological tool extensively utilized in the study of the serotonin 1A (5-HT1A) receptor. Its complex mechanism of action, characterized by a dual personality as both a potent antagonist at postsynaptic 5-HT1A receptors and a partial agonist at presynaptic 5-HT1A autoreceptors, has made it an invaluable ligand for dissecting the multifaceted roles of this crucial receptor in the central nervous system. This technical guide provides a comprehensive overview of the binding characteristics, downstream signaling effects, and functional consequences of this compound's interaction with 5-HT1A receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Pharmacological Profile: A Tale of Two Receptors

This compound exhibits a distinct and functionally significant dualism in its interaction with 5-HT1A receptors, a characteristic that is critically dependent on the receptor's location within the neural circuitry.

-

Postsynaptic 5-HT1A Heteroreceptors: At postsynaptic neurons, particularly in regions like the hippocampus and cortex, NAN-190 acts as a competitive antagonist .[1][2][3] It effectively blocks the effects of 5-HT1A agonists, such as the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), without eliciting a response on its own.[1][4] This antagonistic activity is evident in its ability to prevent agonist-induced behavioral syndromes and to counteract the inhibition of second messenger systems.[2][3]

-

Presynaptic 5-HT1A Autoreceptors: In contrast, at the somatodendritic autoreceptors located on serotonin neurons in the dorsal raphe nucleus, NAN-190 displays partial agonist properties.[2][5] This means it can weakly activate these receptors, leading to a decrease in neuronal firing and a subsequent reduction in serotonin release in projection areas.[2] This partial agonism is a key feature that differentiates its effects from those of a pure or silent antagonist.

This mixed agonist/antagonist profile underscores the importance of considering the specific neuronal population and receptor location when interpreting data from studies employing NAN-190.[2]

Quantitative Analysis of Receptor Interaction

The affinity and functional potency of NAN-190 at the 5-HT1A receptor have been quantified through various in vitro and in vivo experimental paradigms.

| Parameter | Value | Assay | Tissue/System | Reference |

| KB | 1.9 nM | Schild Analysis (Adenylyl Cyclase Assay) | Rat Hippocampal Membranes | [1] |

| IC50 | 29 nM | Inhibition of 8-OH-DPAT-stimulated Phosphoinositide Turnover | Immature Rat Hippocampal Slices | [4] |

| Apparent KD | 8.75 nM | Fluorescent Ligand Binding | CHO cells expressing human 5-HT1A receptors | [6] |

| Ki (analogues) | 4 - 72 nM | Radioligand Binding | Not specified | [3] |

| IC50 (vs. NE) | 0.16 nM | Inhibition of Norepinephrine-stimulated Phosphoinositide Turnover (α1-adrenoceptor) | Rat Cortical Slices | [4] |

| IC50 (Nav1.7) | State-dependent | Whole-cell Patch Clamp | Recombinant cells and Dorsal Root Ganglion Neurons | [7] |

Impact on Downstream Signaling Pathways

The interaction of NAN-190 with 5-HT1A receptors instigates a cascade of intracellular events, primarily through the modulation of G-protein coupled signaling pathways.

G-Protein Coupling and Intrinsic Activity

The binding of [3H]NAN-190 to 5-HT1A receptors is sensitive to the presence of guanine nucleotides such as GTPγS.[1] This sensitivity is a hallmark of agonist-receptor interactions that promote the exchange of GDP for GTP on the associated Gα subunit. However, the magnitude of this GTP shift is significantly less for NAN-190 compared to the full agonist 8-OH-DPAT, providing strong evidence for its low intrinsic activity and classification as a partial agonist at the molecular level.[1]

Adenylyl Cyclase Pathway

The canonical signaling pathway for 5-HT1A receptors involves the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). In its role as a competitive antagonist, NAN-190 effectively blocks the ability of 5-HT1A agonists to inhibit forskolin-stimulated adenylyl cyclase activity.[1] By itself, NAN-190 has no effect on this enzyme, confirming its lack of agonistic activity at postsynaptic receptors coupled to this pathway.[1]

Phosphoinositide Signaling

In certain cellular contexts, 5-HT1A receptor activation can modulate phosphoinositide turnover. NAN-190 has been shown to potently antagonize the inhibitory effect of 8-OH-DPAT on carbachol-stimulated phosphoinositide turnover in hippocampal slices, further solidifying its role as a postsynaptic antagonist.[4]

Functional Consequences of Receptor Modulation

The dual pharmacological profile of NAN-190 translates into distinct and measurable functional outcomes in both in vivo and in vitro systems.

In Vivo Microdialysis: Modulation of Serotonin Release

In vivo microdialysis studies have demonstrated that systemic administration of NAN-190 can lead to a decrease in the extracellular levels of serotonin in brain regions such as the hippocampus.[2][8] This effect is attributed to its partial agonist activity at somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, which leads to a reduction in the firing rate of serotonin neurons and consequently, diminished serotonin release at their terminals.[2]

Electrophysiology: Direct Effects on Neuronal Firing

Electrophysiological recordings from neurons in the dorsal raphe nucleus have provided direct evidence for the partial agonist properties of NAN-190 at 5-HT1A autoreceptors. Application of NAN-190 causes a hyperpolarization of the neuronal membrane and a decrease in firing rate, effects that are characteristic of 5-HT1A receptor activation in this brain region.[5]

Behavioral Studies: Antagonism of Agonist-Induced Behaviors

Consistent with its role as a postsynaptic antagonist, NAN-190 effectively blocks the behavioral syndromes induced by 5-HT1A receptor agonists. For example, it can prevent the characteristic lower lip retraction and flat body posture induced by 8-OH-DPAT in rodents.[3] This antagonistic effect on behavior highlights its ability to block the function of postsynaptic 5-HT1A receptors that mediate these responses.

Off-Target Activities

It is crucial for researchers to be aware of the off-target activities of NAN-190. Notably, it possesses a high affinity for α1-adrenergic receptors, where it acts as a potent antagonist.[4] In some experimental paradigms, its effects on α1-adrenoceptors can be significantly more potent than its effects on 5-HT1A receptors. Additionally, recent studies have identified NAN-190 as a blocker of Nav1.7 sodium channels, which may contribute to its overall pharmacological profile, particularly in the context of pain research.[7]

Experimental Protocols

Radioligand Binding Assay ([3H]NAN-190)

-

Objective: To determine the binding affinity and density of 5-HT1A receptors.

-

Protocol:

-

Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the membrane pellet by resuspension and re-centrifugation.

-

Binding Assay: Incubate aliquots of the membrane preparation with varying concentrations of [3H]NAN-190 in a final volume of assay buffer. For determination of non-specific binding, include a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

Adenylyl Cyclase Activity Assay

-

Objective: To assess the antagonist effect of NAN-190 on agonist-mediated inhibition of adenylyl cyclase.

-

Protocol:

-

Membrane Preparation: Prepare hippocampal membranes as described for the radioligand binding assay.

-

Assay Mixture: Prepare an assay mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase activity.

-

Incubation: Pre-incubate the membranes with NAN-190 at various concentrations. Then, add a 5-HT1A agonist (e.g., 5-carboxamidotryptamine) and initiate the reaction by adding the assay mixture. Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis to determine the KB value for NAN-190.[1]

-

In Vivo Microdialysis

-

Objective: To measure the effect of NAN-190 on extracellular serotonin levels in freely moving animals.

-

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the hippocampus of an anesthetized rat using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.

-

Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue to collect dialysate samples.

-

Serotonin Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the levels before and after drug administration.

-

Conclusion

This compound remains a cornerstone tool for the investigation of the 5-HT1A receptor system. Its well-characterized, yet complex, mechanism of action as a postsynaptic antagonist and presynaptic partial agonist provides a unique pharmacological profile that allows for the differential modulation of distinct 5-HT1A receptor populations. A thorough understanding of its binding properties, downstream signaling effects, functional consequences, and off-target activities is paramount for the rigorous design and accurate interpretation of experiments aimed at elucidating the role of 5-HT1A receptors in health and disease. This guide serves as a comprehensive resource for researchers and drug development professionals, facilitating the effective utilization of NAN-190 in advancing our knowledge of serotonergic neurotransmission.

References

- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An intracellular study of the action of NAN-190 on neurons in the dorsal raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]

- 7. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]

NAN-190 Hydrobromide: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a well-characterized pharmacological tool, primarily recognized for its potent and selective antagonist activity at the serotonin 1A (5-HT1A) receptor. However, its broader pharmacological profile reveals interactions with other receptor systems, a critical consideration for its application in preclinical research and drug development. This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound. It summarizes quantitative binding data, details common experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals utilizing NAN-190 in their scientific investigations.

Introduction

This compound, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimidobutyl)]piperazine hydrobromide, has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor. While its primary classification is that of a 5-HT1A antagonist, a nuanced understanding of its full receptor interaction profile is essential for the accurate interpretation of experimental results and for guiding the development of novel therapeutics with improved selectivity. This guide synthesizes available data on its binding characteristics across a range of central nervous system (CNS) receptors.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been determined at various neurotransmitter receptors. The data presented below is a compilation from multiple in vitro studies, primarily radioligand binding assays.

Data Presentation

The following tables summarize the quantitative binding affinity data for this compound at serotonin, adrenergic, and dopamine receptors. The affinity is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). Lower Ki values and higher pKi values indicate stronger binding affinity.

Table 1: Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Notes |

| 5-HT1A | 0.55 - 6.8 | 8.9 | Potent antagonist; some studies suggest partial agonist properties.[1] |

| 5-HT2A | Moderately Potent | - | Less potent than at 5-HT1A. |

| 5-HT7 | Moderate Affinity | - | Some reports suggest antagonist activity.[2] |

Table 2: Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Notes |

| α1 | ~1.0 | 8.9 | High affinity, potent antagonist.[1][3][4] |

| α1A | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |

| α1B | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |

| α1D | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |

| α2 | Lower Affinity | - | Also displays activity at α2 adrenoceptors. |

Table 3: Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Notes |

| D2 | Lower Affinity | - | Binds with lower potency compared to 5-HT1A and α1-adrenoceptors.[5] |

| D1 | Low Affinity | - | Binds less potently than to D2 receptors.[5] |

Table 4: Other Targets

| Target | IC50 | Notes |

| Nav1.7 Sodium Channels | State-dependent | Identified as a state-dependent blocker of Nav1.7 sodium channels, suggesting a role in pain modulation.[6] |

Experimental Protocols

The determination of binding affinity and selectivity of this compound relies on well-established in vitro pharmacological assays. The following sections provide an overview of the methodologies commonly employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a target receptor.

General Protocol:

-

Membrane Preparation:

-

Tissue (e.g., rat brain regions like the hippocampus or cortex) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged to pellet the membranes containing the receptors.

-

The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the target receptor.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Adenylyl Cyclase Activity)

Functional assays measure the effect of a compound on the signaling pathway coupled to the receptor. For the 5-HT1A receptor, which is coupled to Gi/o proteins, this often involves measuring the inhibition of adenylyl cyclase activity.

Objective: To determine the functional antagonism of NAN-190 at the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from tissues or cells expressing the 5-HT1A receptor are prepared.

-

Adenylyl Cyclase Assay:

-

Membranes are incubated with ATP (the substrate for adenylyl cyclase) and a stimulating agent, such as forskolin, to activate the enzyme.

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is added to inhibit the forskolin-stimulated adenylyl cyclase activity.

-

To test the antagonist effect of NAN-190, increasing concentrations of NAN-190 are pre-incubated with the membranes before the addition of the agonist.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

-

cAMP Measurement:

-

The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits.

-

-

Data Analysis:

-

The ability of NAN-190 to reverse the agonist-induced inhibition of adenylyl cyclase activity is quantified. The concentration of NAN-190 that produces a half-maximal effect (EC50) or the antagonist dissociation constant (Kb) can be determined from the dose-response curves. A Schild analysis can be performed to confirm competitive antagonism.[7]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent 5-HT1A receptor antagonist with high affinity for α1-adrenergic receptors. Its interactions with other receptor subtypes, such as 5-HT2A, 5-HT7, and dopamine D2 receptors, are of lower affinity but should be considered when designing and interpreting experiments. The methodologies outlined in this guide provide a framework for the continued characterization of NAN-190 and other novel compounds. The provided visualizations offer a clear understanding of its primary signaling mechanism and the experimental workflow for its study. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating a more informed use of this important pharmacological tool.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. acnp.org [acnp.org]

- 3. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of NAN-190 Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a well-characterized pharmacological tool, initially identified as a potent and selective 5-HT1A receptor antagonist. Subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at the 5-HT1A receptor, significant antagonist activity at α1-adrenergic receptors, and, more recently, inhibitory effects on the voltage-gated sodium channel Nav1.7. This multifaceted activity profile makes NAN-190 a valuable probe for dissecting serotonergic and adrenergic signaling pathways and presents a unique polypharmacological scaffold for drug discovery, particularly in the realms of neuropsychiatric disorders and pain. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity in various in vitro and in vivo models, and detailed experimental protocols for its characterization.

Receptor Binding Profile

This compound exhibits high affinity for both serotonergic 5-HT1A and α1-adrenergic receptors. Its binding characteristics have been determined through radioligand binding assays, typically using cell membranes expressing the receptor of interest and a radiolabeled ligand. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of NAN-190 required to occupy 50% of the receptors.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | ~1.9 (antagonist activity, KB) | 8.72 | [1] |

| (pKi = 8.9) | 8.9 | ||||

| α1-adrenergic | (pKi = 8.9) | 8.9 | |||

| α1A-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |

| α1B-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |

| α1D-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |

| Nav1.7 | IC50 (inactivated state) < IC50 (resting state) | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The KB value for 5-HT1A reflects its functional antagonist potency.

Functional Activity

The functional consequences of NAN-190 binding to its target receptors have been investigated using a variety of in vitro and in vivo assays. These studies have revealed a complex interplay of antagonist and partial agonist activities at the 5-HT1A receptor, potent antagonism at α1-adrenoceptors, and state-dependent inhibition of Nav1.7 channels.

5-HT1A Receptor Functional Activity

NAN-190's activity at the 5-HT1A receptor is multifaceted. In many experimental systems, it behaves as a competitive antagonist, blocking the effects of 5-HT1A agonists like 8-OH-DPAT. However, some studies have reported partial agonist-like properties, particularly at presynaptic 5-HT1A autoreceptors.

-

Adenylyl Cyclase Inhibition: In hippocampal membranes, NAN-190 antagonizes the inhibition of forskolin-stimulated adenylyl cyclase activity induced by 5-HT1A agonists. By itself, NAN-190 has no effect on adenylyl cyclase activity, which is characteristic of a neutral antagonist.[1]

-

Phosphoinositide Turnover: NAN-190 potently antagonizes the inhibitory effect of 8-OH-DPAT on carbachol-stimulated phosphoinositide turnover in rat hippocampal slices.

-

In Vivo Behavioral Models: NAN-190 blocks the behavioral effects of 8-OH-DPAT, such as the "5-HT syndrome" (including forepaw treading and flat body posture) and hypothermia.[4][5]

α1-Adrenergic Receptor Functional Activity

NAN-190 is a potent antagonist at α1-adrenergic receptors, with similar affinity across the α1A, α1B, and α1D subtypes.[2] This activity is significant and should be considered when interpreting the effects of NAN-190 in experimental systems where adrenergic signaling is relevant.

-

Phosphoinositide Turnover: NAN-190 potently antagonizes the stimulation of phosphoinositide turnover by norepinephrine in rat cortical slices.

Nav1.7 Sodium Channel Functional Activity

A more recent discovery is the inhibitory effect of NAN-190 on the voltage-gated sodium channel Nav1.7, a key player in pain signaling.[3]

-

Electrophysiology: Whole-cell patch-clamp recordings have shown that NAN-190 is a state-dependent blocker of Nav1.7 channels, with a tenfold higher potency for the inactivated state compared to the resting state. This suggests that NAN-190 may be more effective at blocking channels in rapidly firing neurons, such as those involved in pain transmission.[3]

-

In Vivo Analgesia: In animal models of inflammatory pain, NAN-190 has been shown to alleviate thermal hyperalgesia and mechanical allodynia.[3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of NAN-190 for a target receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Tissue or cells expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

This compound.

-

Binding buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes. Resuspend the final pellet in fresh binding buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of NAN-190. Include a tube with an excess of a non-radiolabeled specific ligand to determine non-specific binding.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NAN-190 concentration to generate a competition curve. Calculate the IC50 (the concentration of NAN-190 that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of NAN-190 to antagonize the 5-HT1A receptor-mediated inhibition of adenylyl cyclase.

Workflow for Adenylyl Cyclase Assay

Caption: Workflow for measuring adenylyl cyclase activity.

Materials:

-

Cell membranes expressing 5-HT1A receptors.

-

ATP (substrate for adenylyl cyclase).

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound.

-

Assay buffer.

-

Method for quantifying cAMP (e.g., cAMP radioimmunoassay kit or ELISA kit).

Procedure:

-

Reaction Setup: In a series of tubes, combine the cell membranes, ATP, and forskolin in the assay buffer.

-

Agonist and Antagonist Addition: Add the 5-HT1A agonist to all tubes except the basal control. Add increasing concentrations of NAN-190 to different tubes to assess its antagonist activity.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding acid).

-

cAMP Measurement: Quantify the amount of cAMP produced in each tube using a suitable method.

-

Data Analysis: Plot the cAMP levels against the concentration of NAN-190. The rightward shift of the agonist dose-response curve in the presence of NAN-190 can be used to determine its antagonist potency (KB) via Schild analysis.[1]

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7

This technique is used to measure the effect of NAN-190 on the ionic currents flowing through Nav1.7 channels.

Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

-

Cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling recording pipettes.

-

Internal and external recording solutions with appropriate ionic compositions.

-

This compound.

Procedure:

-

Cell Preparation: Plate the cells expressing Nav1.7 onto coverslips suitable for microscopy.

-

Pipette Preparation: Pull a glass micropipette to a fine tip and fill it with the internal solution.

-

Seal Formation: Under the microscope, carefully bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the membrane potential at a holding potential (e.g., -120 mV) and apply a series of voltage steps to activate and inactivate the Nav1.7 channels. Record the resulting sodium currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing different concentrations of NAN-190 and record the changes in the Nav1.7 currents.

-

Data Analysis: Measure the peak current amplitude at each voltage step in the absence and presence of NAN-190. Plot the percentage of current inhibition against the NAN-190 concentration to determine the IC50. To assess state-dependence, use different voltage protocols that favor either the resting or inactivated state of the channel.[3]

Signaling Pathways

5-HT1A Receptor Signaling

5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. NAN-190, by acting as an antagonist or partial agonist, modulates these downstream signaling events.

Caption: 5-HT1A receptor signaling pathway.

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are GPCRs that couple to Gq/11 G-proteins. As an antagonist, NAN-190 blocks the activation of this pathway by endogenous catecholamines like norepinephrine. All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) primarily signal through the Gq/11 family of G-proteins.[8][9]

Caption: α1-Adrenergic receptor signaling pathway.

Nav1.7 Sodium Channel Modulation

NAN-190 acts as a direct blocker of the Nav1.7 channel pore, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons.

Caption: Mechanism of Nav1.7 channel blockade by NAN-190.

Conclusion

This compound is a versatile pharmacological agent with a well-defined, albeit complex, profile. Its potent antagonism at 5-HT1A and α1-adrenergic receptors, coupled with its inhibitory action on Nav1.7 sodium channels, makes it a valuable tool for in vitro and in vivo research. For scientists and drug development professionals, a thorough understanding of its polypharmacology is crucial for the accurate interpretation of experimental results and for leveraging its unique properties in the design of novel therapeutics. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of G-protein coupled receptor and ion channel biology.

References

- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of putative 5-HT1A receptor antagonists on 8-OH-DPAT-induced hypothermia in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A kinetic analysis of activation of smooth muscle adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

NAN-190 Hydrobromide: A Technical Guide to its Antagonistic Action at the Serotonin 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NAN-190 hydrobromide as a serotonin 5-HT1A receptor antagonist. It details its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction: The 5-HT1A Receptor and the Significance of its Antagonism

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, particularly in the hippocampus, cerebral cortex, and raphe nuclei.[1] As a key regulator of serotonergic neurotransmission, the 5-HT1A receptor is implicated in a wide array of physiological and pathological processes, including mood, anxiety, and cognition.[2] Consequently, it has emerged as a critical target for therapeutic intervention in various neuropsychiatric disorders.

Antagonists of the 5-HT1A receptor are invaluable tools for elucidating the physiological roles of this receptor and hold therapeutic potential for conditions such as depression and anxiety.[3] this compound is a widely utilized research chemical that has been instrumental in characterizing the function of the 5-HT1A receptor.[4] This guide will delve into the technical aspects of this compound's interaction with the 5-HT1A receptor.

Pharmacology of this compound

This compound, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide, is a high-affinity ligand for the 5-HT1A receptor.[5] While primarily classified as a 5-HT1A receptor antagonist, it's crucial to note that several studies have reported it to exhibit partial agonist properties, particularly at presynaptic autoreceptors.[4][6] This dual activity should be a key consideration in experimental design and data interpretation.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the 5-HT1A receptor. However, it is not entirely selective and displays notable affinity for other receptors, particularly α1- and α2-adrenergic receptors.[7] This off-target activity is a critical factor to consider when attributing observed pharmacological effects solely to 5-HT1A receptor blockade.

| Receptor | Binding Affinity (Ki) / Potency (IC50) | Reference |

| 5-HT1A | Ki: 8.9 nM | [7] |

| 5-HT1A | KB: 1.9 nM (from Schild analysis) | [4] |

| 5-HT1A | IC50: 29 nM (antagonism of 8-OH-DPAT effect) | [8] |

| α1-adrenoceptor | pKi: 8.9 | [7] |

| α1-adrenoceptor | IC50: 0.16 nM (antagonism of norepinephrine effect) | [8] |

Table 1: Binding affinities and potencies of this compound at various receptors.

In Vivo Effects

Administration of this compound in animal models has been shown to produce a range of behavioral and physiological effects. In rats, it has been observed to reverse the effects of 5-HT1A agonists.[6] For instance, a dose of 0.5 mg/kg (intraperitoneal injection) can counteract the catalepsy-improving effects of fluoxetine in a rat model of Parkinson's disease.[9] Furthermore, postnatal treatment with NAN-190 in rats has been shown to retard brain growth, suggesting a role for the 5-HT1A receptor in neurodevelopment.[10] Some studies have also indicated that NAN-190 can increase food consumption and may possess dopamine receptor antagonist properties in vivo.[11]

Signaling Pathways Modulated by this compound

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[1] Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] As an antagonist, NAN-190 blocks this agonist-induced inhibition.

Beyond the canonical adenylyl cyclase pathway, 5-HT1A receptor activation can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the modulation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[1][12] The antagonistic action of NAN-190 would be expected to prevent these downstream effects as well.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonistic properties of this compound at the 5-HT1A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).

-

Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of membrane preparation (typically 50-100 µg protein).

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the 5-HT1A receptor and the ability of NAN-190 to antagonize this effect.

Materials:

-

Receptor Source: As in the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: 5-HT or 8-OH-DPAT.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described above.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS (0.1-0.5 nM), and 150 µL of membrane preparation.

-

Agonist-stimulated Binding: 50 µL of agonist (at a concentration that gives a submaximal response, e.g., EC₈₀), 50 µL of [³⁵S]GTPγS, and 150 µL of membrane preparation.

-

Antagonism: 50 µL of varying concentrations of this compound pre-incubated with the agonist, 50 µL of [³⁵S]GTPγS, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: As described in the radioligand binding assay.

-

Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound and determine its IC50 value.

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation on adenylyl cyclase activity and the antagonistic effect of NAN-190.

Materials:

-

Cell Line: A cell line expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Agonist: 5-HT or 8-OH-DPAT.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Assay Setup:

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) and a fixed concentration of the agonist (e.g., EC₈₀).

-

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Calculate the percent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation by this compound and determine its IC50 value.

Conclusion

This compound is a potent, albeit non-selective, 5-HT1A receptor antagonist that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its complex pharmacological profile, including partial agonist activity and off-target effects, necessitates careful experimental design and interpretation. The detailed protocols provided in this guide offer a framework for the comprehensive in vitro characterization of NAN-190 and other potential 5-HT1A receptor modulators. A thorough understanding of its properties is crucial for its effective use as a research tool and for the development of more selective and efficacious therapeutic agents targeting the 5-HT1A receptor.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereochemistry of serotonin receptor ligands from crystallographic data. Crystal structures of NAN-190.HBr, 1-phenylbiguanide, MDL 72222 and mianserin.HCl and selectivity criteria towards 5-HT1, 5-HT2, and 5-HT3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Alpha-Adrenergic Blocking Properties of NAN-190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190, a compound initially characterized as a potent and selective serotonin 5-HT1A receptor antagonist, also exhibits significant alpha-1 adrenergic blocking properties. This technical guide provides an in-depth analysis of the alpha-adrenergic antagonism of NAN-190, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows. The information compiled herein is intended to support further research and drug development efforts involving this compound.

Introduction

NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthaloyl)butyl]piperazine) is a widely utilized pharmacological tool in neuroscience research due to its high affinity for the 5-HT1A receptor. However, a comprehensive understanding of its pharmacological profile reveals a potent interaction with alpha-1 adrenergic receptors, where it acts as an antagonist. This alpha-adrenergic blockade is a critical consideration in the interpretation of experimental results and for the potential therapeutic applications of NAN-190 and its analogs. This guide summarizes the existing data on the alpha-adrenergic blocking properties of NAN-190, providing a consolidated resource for researchers.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of NAN-190 with alpha-1 adrenergic receptors has been quantified through both radioligand binding assays and functional antagonism studies. The following tables summarize the key affinity (Ki) and potency (pA2) values.

Table 1: Binding Affinity of NAN-190 for Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species | Source |

| α1a-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |

| α1b-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |

| α1d-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |

Note: The source indicates the affinity is "close to 1 nM" for all three recombinant human alpha-1 adrenoceptor subtypes.

Table 2: Functional Potency of NAN-190 as an Alpha-1 Adrenergic Antagonist

| Assay | Agonist | Tissue/System | pA2 | Species | Source |

| Contraction Assay | Phenylephrine | Rat Tail Artery | 9.47 | Rat |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for the key experiments used to characterize the alpha-adrenergic blocking properties of NAN-190.

Radioligand Competition Binding Assay for α1-Adrenoceptor Subtypes

This assay determines the binding affinity (Ki) of a test compound (NAN-190) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Protocol Outline:

-

Receptor Preparation:

-

Cell membranes expressing recombinant human α1a, α1b, or α1d-adrenoceptors are prepared. This is typically achieved by homogenizing cultured cells (e.g., HEK293 or CHO cells) transfected with the specific receptor subtype cDNA in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and then isolating the membrane fraction by centrifugation.

-

-

Assay Buffer:

-

A suitable buffer is used, for example, 50 mM Tris-HCl containing 5 mM MgCl2, pH 7.4.

-

-

Radioligand:

-

A radiolabeled antagonist with high affinity for alpha-1 adrenoceptors, such as [3H]prazosin, is used at a concentration near its Kd value.

-

-

Competition Assay:

-

A constant concentration of the radioligand and a fixed amount of receptor-containing membranes are incubated with increasing concentrations of the unlabeled competitor (NAN-190).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This assay determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the response produced by an agonist.

Protocol Outline (using rat tail artery):

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the ventral tail artery is dissected and cleaned of surrounding connective tissue.

-

The artery is cut into helical strips or rings.

-

-

Organ Bath Setup:

-

The arterial preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

The preparations are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied, and the tissues are allowed to equilibrate for a period (e.g., 60-90 minutes).

-

-

Cumulative Concentration-Response Curve to Agonist:

-

A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., phenylephrine) is constructed by adding increasing concentrations of the agonist to the organ bath.

-

-

Antagonist Incubation:

-

The tissues are washed to remove the agonist and allowed to return to baseline.

-

A specific concentration of the antagonist (NAN-190) is then added to the organ bath and allowed to incubate for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

-

-

Second Concentration-Response Curve:

-

In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

-

-

Schild Analysis:

-

The process is repeated with several different concentrations of the antagonist.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Visualizations: Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway and NAN-190 Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist such as norepinephrine, a signaling cascade is initiated, leading to various physiological responses. NAN-190 acts as a competitive antagonist, blocking the binding of agonists to the receptor and thereby inhibiting this downstream signaling.

Caption: Alpha-1 adrenergic signaling and NAN-190's site of action.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of NAN-190 for alpha-1 adrenergic receptors using a competition binding assay.

Caption: Workflow for α1-adrenoceptor competition binding assay.

Experimental Workflow for Functional Antagonism (Schild Analysis)

This diagram outlines the process of determining the functional potency (pA2) of NAN-190 as an alpha-1 adrenergic antagonist in an isolated tissue preparation.

Caption: Workflow for functional antagonism using Schild analysis.

Discussion and Conclusion

The data presented in this guide unequivocally demonstrate that NAN-190 is a potent antagonist at alpha-1 adrenergic receptors, with a high affinity for all three major subtypes (α1a, α1b, and α1d). The pA2 value of 9.47 derived from functional studies in the rat tail artery further substantiates its significant alpha-blocking activity.

For researchers utilizing NAN-190 as a 5-HT1A antagonist, it is imperative to consider its concurrent blockade of alpha-1 adrenoceptors. This is particularly relevant in studies investigating physiological processes where both serotonergic and adrenergic systems are involved, such as the regulation of blood pressure, smooth muscle tone, and certain central nervous system functions. Appropriate control experiments, potentially employing more selective alpha-1 antagonists, may be necessary to dissect the precise contribution of each receptor system to the observed effects of NAN-190.

For drug development professionals, the dual 5-HT1A and alpha-1 adrenergic antagonism of NAN-190 presents a unique pharmacological profile. This polypharmacology could be therapeutically advantageous in certain conditions, or it could be a source of undesirable side effects. The detailed quantitative data and experimental protocols provided in this guide can serve as a valuable resource for the design and development of new chemical entities with tailored selectivity profiles.

References

- 1. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Preferentially expressed in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials following noxious stimuli.[1] Its significance in pain pathways is underscored by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This makes Nav1.7 a prime target for the development of novel analgesics.[1] NAN-190 hydrobromide, a compound initially recognized for its antagonist activity at the 5-HT1A receptor, has been identified as a potent inhibitor of Nav1.7 sodium channels, suggesting a dual-target mechanism for its analgesic properties.[2][3] This document provides an in-depth technical guide on the effects of this compound on Nav1.7, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Analysis of NAN-190's Inhibitory Action on Nav1.7

The inhibitory effects of NAN-190 on Nav1.7 are state-dependent, with a significantly higher potency for the inactivated state of the channel.[2][3] This characteristic is typical of many local anesthetics and other sodium channel blockers.

| Parameter | Value | Channel State | Description |

| IC50 | Ten-fold more potent than on the rest state | Inactivated State | The half-maximal inhibitory concentration (IC50) of NAN-190 is significantly lower when the Nav1.7 channel is in the inactivated state compared to the resting state.[2][3] |

| Fast Inactivation Shift | -9.07 mV | Gating Property | NAN-190 induces a hyperpolarizing (leftward) shift in the voltage-dependence of fast inactivation.[2][3] |

| Slow Inactivation Shift | -38.56 mV | Gating Property | A more pronounced hyperpolarizing shift is observed in the voltage-dependence of slow inactivation.[2][3] |

| Activation | No effect | Gating Property | NAN-190 does not alter the voltage-dependence of Nav1.7 channel activation.[2][3] |

| Recovery from Inactivation | Slowed | Gating Property | The compound slows the recovery from both fast and slow inactivation.[2][3] |

| Use-Dependence | Exhibited | Channel Property | NAN-190 demonstrates use-dependent block, a characteristic where inhibitory effects increase with repeated channel activation.[2][3] |

Mechanism of Action

This compound acts as a state-dependent blocker of Nav1.7 channels, primarily by interacting with the open and inactivated states of the channel.[2][3] Site-directed mutagenesis studies suggest that NAN-190's binding site is similar to that of local anesthetics.[2][3] The compound's preference for the inactivated state, coupled with the hyperpolarizing shifts in both fast and slow inactivation, leads to a reduction in channel availability and a dampening of neuronal excitability. This mechanism is particularly effective in pain-sensing neurons, which often exhibit prolonged depolarizations and high-frequency firing, thereby promoting the inactivated state of Nav1.7 channels.

In addition to its direct effects on Nav1.7, NAN-190 is a known 5-HT1A receptor antagonist.[4] While the direct interplay between 5-HT1A antagonism and Nav1.7 inhibition in pain modulation by NAN-190 is still under investigation, this dual-target profile presents a potentially synergistic approach to analgesia.

Experimental Protocols

The characterization of NAN-190's effects on Nav1.7 channels is primarily achieved through whole-cell patch-clamp electrophysiology.[2][3] This technique allows for the direct measurement of ion channel activity and provides detailed information on the compound's mechanism of action.[1]

Cell Culture and Preparation

-

Cell Lines: HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7) are commonly used.[1]

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).[1]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Plating for Electrophysiology: For patch-clamp experiments, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.[1]

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

Recording Setup: Recordings are performed using a manual or automated patch-clamp system (e.g., Patchliner, QPatch).[1]

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.[5]

-

Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocols:

-

Resting State IC50 Determination: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Depolarizing pulses (e.g., to 0 mV) are applied to elicit Nav1.7 currents. The inhibitory effect of different concentrations of NAN-190 is measured.

-

Inactivated State IC50 Determination: To assess the affinity for the inactivated state, a depolarized holding potential (e.g., -70 mV, near the V½ of inactivation) is used.

-

Activation (I-V Curve): From a holding potential of -120 mV, depolarizing steps are applied in increments (e.g., from -80 mV to +60 mV) to determine the voltage-dependence of activation.

-

Steady-State Inactivation (Availability Curve): From a holding potential of -120 mV, conditioning pre-pulses of varying voltages are applied, followed by a test pulse (e.g., to 0 mV) to measure the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied.

-

Use-Dependent Block: A train of depolarizing pulses at a set frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel.

-

Conclusion

This compound presents a compelling profile as a Nav1.7 inhibitor for pain research. Its state-dependent mechanism of action, characterized by a high affinity for the inactivated state and significant modulation of inactivation gating, suggests that it could be particularly effective in pathological pain states where neurons are hyperexcitable. The detailed electrophysiological protocols outlined provide a robust framework for further investigation and characterization of this and other Nav1.7-targeting compounds. The dual antagonism of Nav1.7 and 5-HT1A receptors may offer a synergistic approach to pain management, warranting further exploration in preclinical models. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to understand and leverage the therapeutic potential of targeting Nav1.7 with compounds like NAN-190.

References

- 1. benchchem.com [benchchem.com]

- 2. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Vitro Characterization of NAN-190 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAN-190 hydrobromide is a well-characterized pharmacological tool primarily known for its interaction with the serotonergic system. Initially identified as a potent and selective 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at the same receptor and significant affinity for other molecular targets. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information is presented to aid researchers in designing, conducting, and interpreting experiments involving this compound.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key quantitative data for this compound's interaction with its primary and secondary molecular targets. These values have been compiled from various in-vitro studies.

| Target Receptor | Parameter | Value | Assay Type | Radioligand | Tissue/Cell Line | Reference |

| 5-HT1A | KB | 1.9 nM | Adenylyl Cyclase Inhibition (Schild Analysis) | N/A | Rat Hippocampal Membranes | [1] |

| 5-HT1A | Ki | 4 - 72 nM | Radioligand Binding | Not Specified | Not Specified | [2] |

| α1-Adrenoceptor | pKi | 8.9 | Radioligand Binding | Not Specified | Not Specified | |

| Nav1.7 Sodium Channel | IC50 (inactivated state) | Ten-fold more potent than resting state | Whole-Cell Patch Clamp | N/A | Recombinant Cells | [3] |

Table 1: Receptor Binding and Functional Potency of this compound. This table provides a consolidated view of the binding affinity (Ki), antagonist potency (KB), and inhibitory concentration (IC50) of this compound at its key molecular targets.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below. These protocols are synthesized from established methods in the literature.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand such as [³H]8-OH-DPAT.

Materials:

-

Rat hippocampal membranes or membranes from cells expressing recombinant 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT or [³H]NAN-190.

-

This compound solutions of varying concentrations.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.6.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.6.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) for non-specific binding.

-

50 µL of various concentrations of this compound.

-

50 µL of radioligand (e.g., [³H]8-OH-DPAT at a concentration close to its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay determines the functional antagonist or partial agonist activity of this compound by measuring its effect on the inhibition of adenylyl cyclase activity stimulated by a 5-HT1A receptor agonist.

Materials:

-

Rat hippocampal membranes or membranes from CHO-K1 or HEK293 cells expressing 5-HT1A receptors.

-

5-HT1A receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).

-

This compound.

-

Forskolin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 1 mM IBMX, 5 mM creatine phosphate, 50 U/mL creatine phosphokinase, pH 7.4.

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Reaction Setup: In microcentrifuge tubes, pre-incubate the membranes (50-100 µg protein) with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., 5-CT at its EC₅₀) and forskolin (to stimulate adenylyl cyclase) to the tubes. To test for agonist activity of NAN-190, it is added in the absence of another agonist.

-

Incubation: Incubate the reaction mixture for 15 minutes at 30°C.

-

Termination: Stop the reaction by adding a stop solution provided in the cAMP assay kit or by heating the samples.

-

cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: For antagonist activity, perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist (NAN-190) concentration. The x-intercept provides the pA₂ value, and the KB can be calculated from this.[1] For partial agonist activity, determine the Emax and EC₅₀ values from the dose-response curve.

GTPγS Binding Assay

This functional assay measures the G-protein activation upon receptor stimulation and can differentiate between agonists, antagonists, and inverse agonists.

Materials:

-

Membranes from cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293).

-

[³⁵S]GTPγS.

-

GDP.

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-